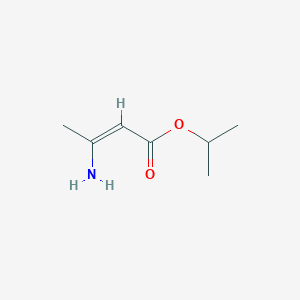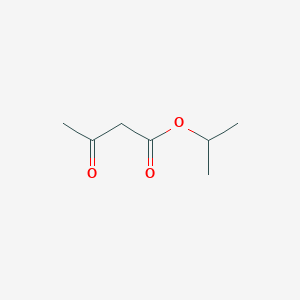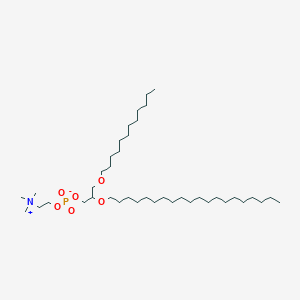
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known as DPPTE, is a phospholipid molecule that has gained significant attention in the scientific community due to its unique properties. DPPTE is a cationic lipid that is commonly used in the development of lipid-based nanoparticles, which are used in drug delivery and gene therapy applications.
Mécanisme D'action
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is a cationic lipid that interacts with negatively charged molecules, such as DNA and RNA. The positive charge of (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate allows it to form electrostatic interactions with the negatively charged molecules, facilitating their uptake into cells. Additionally, (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to induce membrane fusion, which is important for the delivery of drugs and genes into cells.
Effets Biochimiques Et Physiologiques
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to have low toxicity and is well-tolerated by cells. Additionally, (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate-based nanoparticles have been shown to have high transfection efficiency and low cytotoxicity, making them ideal for use in gene therapy. (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has also been shown to induce membrane fusion, which is important for the delivery of drugs and genes into cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is its ability to form stable lipid-based nanoparticles. Additionally, (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate-based nanoparticles have been shown to have high transfection efficiency and low cytotoxicity, making them ideal for use in gene therapy. However, one of the main limitations of (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is its relatively high cost compared to other lipid-based nanoparticles.
Orientations Futures
There are several future directions for the use of (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in scientific research. One area of interest is the development of (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate-based nanoparticles for the delivery of RNA-based therapeutics, such as siRNA and miRNA. Additionally, (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate-based nanoparticles could be used in the development of vaccines, as they have been shown to be effective in stimulating an immune response. Finally, there is potential for the use of (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate-based nanoparticles in the delivery of CRISPR/Cas9 gene editing tools.
Méthodes De Synthèse
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate can be synthesized using a variety of methods, including the phosphoramidite method and the phospholipid synthesis method. The phosphoramidite method involves the reaction of a protected phosphoramidite with an alcohol, followed by deprotection to yield (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate. The phospholipid synthesis method involves the reaction of a phosphatidylcholine with a cationic amine to yield (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate.
Applications De Recherche Scientifique
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been extensively used in scientific research due to its unique properties. It is commonly used in the development of lipid-based nanoparticles, which are used in drug delivery and gene therapy applications. (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate-based nanoparticles have been shown to have high transfection efficiency and low cytotoxicity, making them ideal for use in gene therapy. Additionally, (3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been used in the development of liposomal formulations for the delivery of anticancer drugs.
Propriétés
Numéro CAS |
106689-19-4 |
|---|---|
Nom du produit |
(3-Dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Formule moléculaire |
C40H84NO6P |
Poids moléculaire |
706.1 g/mol |
Nom IUPAC |
(3-dodecoxy-2-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H84NO6P/c1-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-36-45-40(39-47-48(42,43)46-37-34-41(3,4)5)38-44-35-32-30-28-26-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3 |
Clé InChI |
NUPHZIVQECYTNH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Synonymes |
1-DOC-2-EIC-PC 1-dodecyl-2-eicosyl-glycero-3-phosphocholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



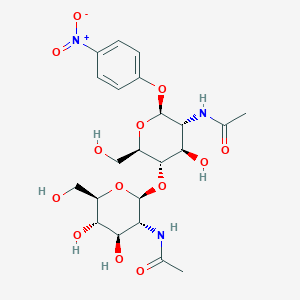
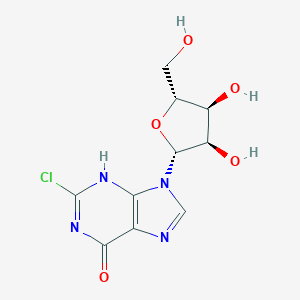
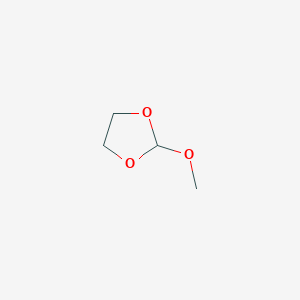
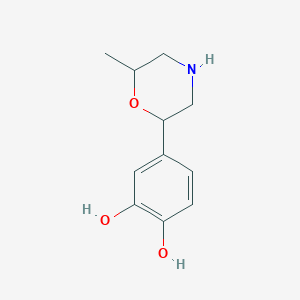
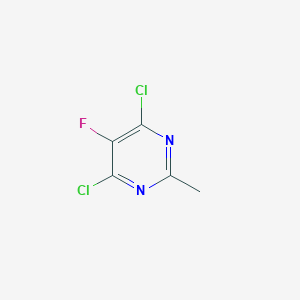
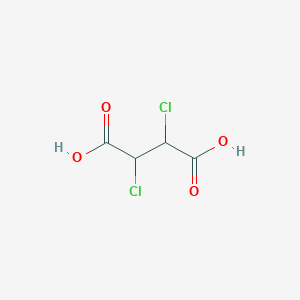
![8-Azabicyclo[3.2.1]octan-3-one Hydrochloride](/img/structure/B17599.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)
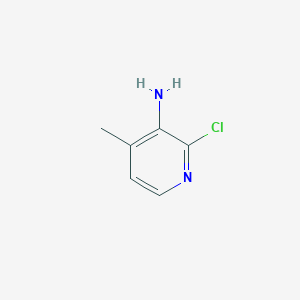
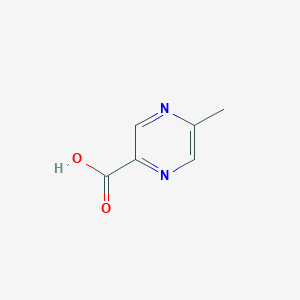
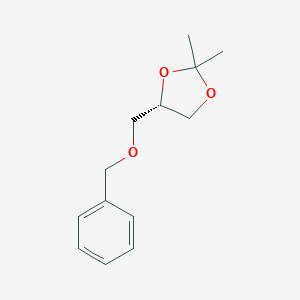
![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)
